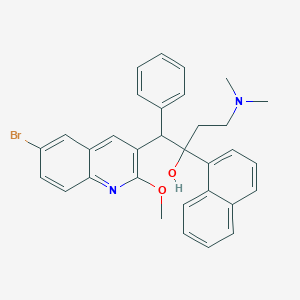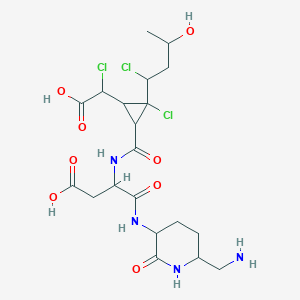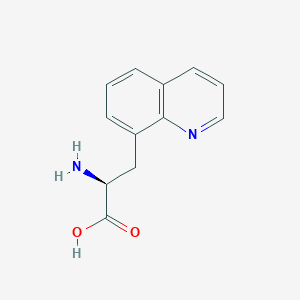
3-(8-Quinolinyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Quinolinyl)-L-alanine, also known as 8-quinolinylalanine or 8-QA, is a non-natural amino acid that has been widely used in scientific research due to its unique properties. It is a fluorescent amino acid that can be incorporated into proteins, allowing for visualization and tracking of protein function in live cells.
Aplicaciones Científicas De Investigación
3-(8-Quinolinyl)-L-alanine has been widely used in scientific research for various applications. One of its main applications is as a fluorescent amino acid for protein labeling. It can be incorporated into proteins using genetic code expansion techniques, allowing for visualization and tracking of protein function in live cells. This has been particularly useful in studying protein-protein interactions, protein localization, and protein trafficking.
Mecanismo De Acción
The mechanism of action of 3-(8-Quinolinyl)-L-alanine is not fully understood. However, it is believed that the fluorescent properties of the amino acid are due to the presence of the quinoline ring, which allows for excitation and emission of light. The amino acid is incorporated into proteins in the same way as natural amino acids, and its presence does not significantly affect protein structure or function.
Biochemical and Physiological Effects:
3-(8-Quinolinyl)-L-alanine has no known biochemical or physiological effects on cells or organisms. Its incorporation into proteins does not significantly affect protein structure or function, and it is not toxic to cells or organisms at the concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(8-Quinolinyl)-L-alanine in lab experiments is its fluorescent properties, which allow for visualization and tracking of protein function in live cells. It is also non-toxic to cells and organisms at the concentrations used in scientific research. However, one limitation is that the amino acid is not incorporated into proteins as efficiently as natural amino acids, which can affect the sensitivity of experiments.
Direcciones Futuras
There are several future directions for the use of 3-(8-Quinolinyl)-L-alanine in scientific research. One direction is the development of new techniques for more efficient incorporation of the amino acid into proteins. Another direction is the use of the amino acid in the study of protein dynamics and conformational changes. Additionally, the amino acid could be used in the development of new biosensors for the detection of specific proteins in cells and tissues.
Métodos De Síntesis
The synthesis of 3-(8-Quinolinyl)-L-alanine involves the reaction of 8-aminoquinoline with L-alanine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography or recrystallization.
Propiedades
Número CAS |
137940-23-9 |
|---|---|
Nombre del producto |
3-(8-Quinolinyl)-L-alanine |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
Clave InChI |
IMFYLYWEXLUDKO-JTQLQIEISA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Sinónimos |
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
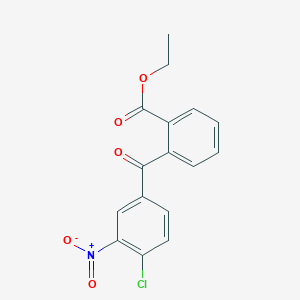
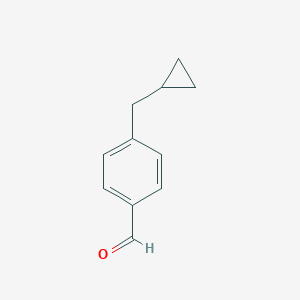
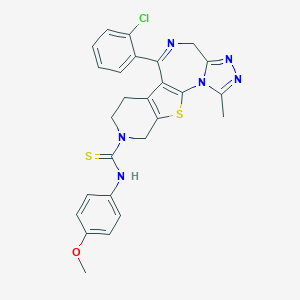
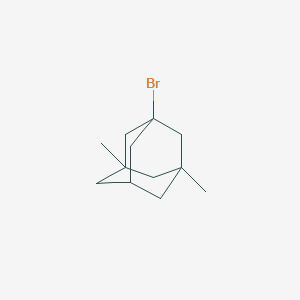

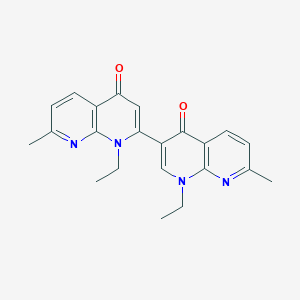



![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
